- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-Couplings, Organic Letters, 2008, 10(19), 4279-4282

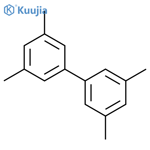

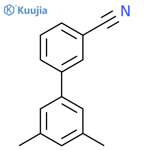

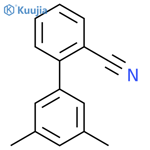

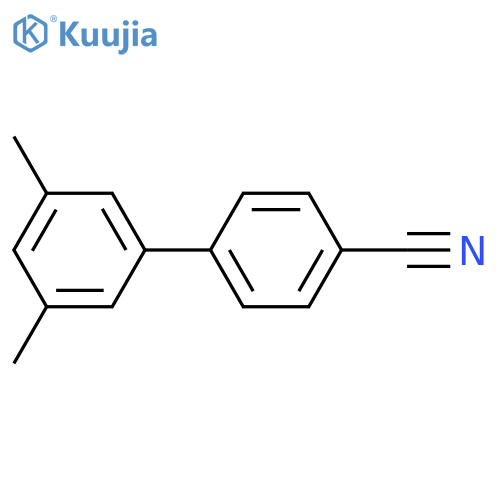

Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

935552-89-9 structure

Produktname:4-(3,5-Dimethylphenyl)benzonitrile

4-(3,5-Dimethylphenyl)benzonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3',5'-Dimethyl-4-biphenylcarbonitrile

- 4-(3,5-DiMethylphenyl)benzonitrile

- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)

- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE

- MFCD21609633

- W19396

- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile

- AS-61951

- SCHEMBL23873781

- CS-0196079

- DB-357399

- AKOS023108395

- 935552-89-9

- DTXSID80648722

- 4-(3,5-Dimethylphenyl)benzonitrile

-

- MDL: MFCD21609633

- Inchi: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3

- InChI-Schlüssel: XRXGVDHXCUMXEW-UHFFFAOYSA-N

- Lächelt: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 207.104799419g/mol

- Monoisotopenmasse: 207.104799419g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 1

- Komplexität: 256

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 4

- Topologische Polaroberfläche: 23.8Ų

4-(3,5-Dimethylphenyl)benzonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D480033-1g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 1g |

$207.00 | 2023-05-18 | ||

| abcr | AB310701-1 g |

4-(3,5-Dimethylphenyl)benzonitrile; 98% |

935552-89-9 | 1g |

€231.60 | 2022-06-11 | ||

| eNovation Chemicals LLC | K13931-10g |

4-(3,5-DiMethylphenyl)benzonitrile |

935552-89-9 | 97% | 10g |

$1200 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |

3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |

935552-89-9 | 97% | 250mg |

¥473.00 | 2024-04-24 | |

| Ambeed | A918120-250mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 250mg |

$56.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |

[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |

935552-89-9 | 95% | 100mg |

¥187.0 | 2024-04-16 | |

| Ambeed | A918120-100mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 100mg |

$28.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-500mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 95% | 500mg |

$80.00 | 2024-04-20 | |

| Ambeed | A918120-5g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 5g |

$220.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-250mg |

4-(3,5-DIMETHYLPHENYL)BENZONITRILE |

935552-89-9 | 98% | 250mg |

$53.00 | 2025-03-01 |

4-(3,5-Dimethylphenyl)benzonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Triphenylphosphine , Cupric nitrate , Carbon , Nickel nitrate Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -20 °C

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

Referenz

- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water , Polyethylene glycol ; 2 h, 80 °C

Referenz

- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2O, Huaxue Shiji, 2018, 40(12), 1205-1211

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Ethanol , Water ; 4 h, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

Referenz

- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Palladium , Silica , 1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ; 60 min, 80 - 90 °C

Referenz

- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in water, Clean Technologies and Environmental Policy, 2014, 16(8), 1767-1771

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 6 h, 80 °C

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

Referenz

- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequences, Synlett, 2009, (1), 147-150

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ; 3 h, rt → 120 °C

Referenz

- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides., Chemical Science, 2021, 12(1), 363-373

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ; 1 h, 100 °C

Referenz

- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical Terphenyls, ChemistrySelect, 2018, 3(21), 6022-6027

4-(3,5-Dimethylphenyl)benzonitrile Raw materials

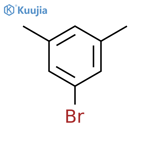

- 5-Bromo-m-xylene

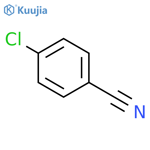

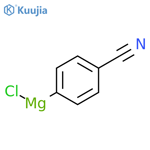

- 4-Chlorobenzonitrile

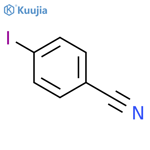

- 4-Iodobenzonitrile

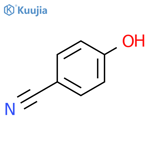

- 4-Hydroxybenzonitrile

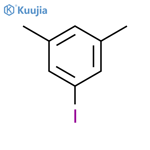

- 1-Iodo-3,5-dimethylbenzene

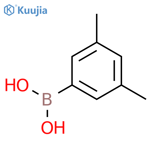

- 3,5-Dimethylphenylboronic acid

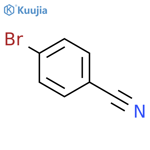

- 4-Bromobenzonitrile

- Magnesium, chloro(4-cyanophenyl)-

4-(3,5-Dimethylphenyl)benzonitrile Preparation Products

4-(3,5-Dimethylphenyl)benzonitrile Verwandte Literatur

-

1. Back matter

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile) Verwandte Produkte

- 1361113-72-5(3-(Azepan-2-ylmethyl)-N-propan-2-yl-1-benzothiophene-2-carboxamide;hydrochloride)

- 39739-03-2(Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate)

- 2305253-04-5(5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid)

- 1219805-40-9(4-N-PENTYLPHENOL-D16)

- 2157481-37-1(N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide)

- 615280-08-5(2-{3-(3-methylphenoxy)propylsulfanyl}-1H-1,3-benzodiazole)

- 1807176-69-7(Ethyl 2-cyano-4,5-diethylbenzoate)

- 890894-42-5(1-(3-chloro-4-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 1402445-94-6(2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)

- 1513069-46-9(2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazole-4-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile

Reinheit:99%/99%

Menge:5g/10g

Preis ($):198.0/337.0